8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound features a pyrazolo[4,3-c]quinoline core substituted with three fluorine atoms:
- Position 8: A fluorine atom on the quinoline ring.
- Position 3: A 4-fluorophenyl group.
- Position 5: A (2-fluorophenyl)methyl group.
Its molecular weight (385.4 g/mol) and calculated LogP (4.8) align with drug-like properties .
Propriétés
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c24-16-7-5-14(6-8-16)22-19-13-29(12-15-3-1-2-4-20(15)26)21-10-9-17(25)11-18(21)23(19)28-27-22/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJPUDOLLVMVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is , with a molecular weight of approximately 401.42 g/mol. The presence of multiple fluorine substituents enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[4,3-c]quinoline |
| Fluorine Atoms | Three fluorine substituents enhance biological activity |
| Functional Groups | Aromatic rings contribute to interaction with biological targets |
Anti-inflammatory Activity
Research indicates that 8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, which is crucial in inflammatory responses.
The proposed mechanism involves:
- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for NO production during inflammation.
- Inhibition of Cyclooxygenase-2 (COX-2) : COX-2 is another key player in the inflammatory process.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit haspin kinase, an enzyme implicated in cancer cell proliferation and survival. The inhibition of haspin kinase activity can lead to reduced tumor growth and increased apoptosis in cancer cells.
Case Studies
-
Inhibition of Haspin Kinase :
- A study screened various compounds for their ability to inhibit haspin kinase, identifying several pyrazolo[4,3-c]quinoline derivatives as potent inhibitors. The specific activity of 8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline was noted to be comparable to established inhibitors .
- Evaluation of Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazoloquinolines. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound Name | Structural Modifications | Biological Activity |
|---|---|---|
| 8-Fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | Methoxy group instead of fluorine | Anti-inflammatory |
| 8-Fluoro-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline | Chlorine substituent | Anticancer properties |
| 8-Fluoro-3-(phenyl)-5H-pyrazolo[4,3-c]quinoline | No additional substituent | General pyrazoloquinoline activity |
Comparaison Avec Des Composés Similaires
Key Structural and Functional Insights
Fluorine vs. Methoxy Groups: Fluorine at position 8 (target compound) improves metabolic stability and lipophilicity compared to methoxy-substituted analogues (e.g., ). Methoxy groups may enhance solubility but are prone to demethylation .
Position 3 Modifications :
Therapeutic Potential and SAR Trends
- Anticancer/Anti-inflammatory Activity: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., fluorine) show enhanced inhibition of COX-2 and PDE4 . The target compound’s trifluorinated structure may improve potency over methoxy derivatives.
- CNS Applications : Analogues like CGS-9896 (an anxiolytic) highlight the importance of lipophilicity for blood-brain barrier penetration, a property amplified in the target compound .
- Receptor Selectivity : The 4-fluorophenyl group may confer selectivity for neurotensin receptor 1 (NTR1), as seen in related agonists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
